molecular formula C11H11N3O4 B1352794 2-amino-3-(5-nitro-1H-indol-3-yl)propanoic acid CAS No. 6525-46-8

2-amino-3-(5-nitro-1H-indol-3-yl)propanoic acid

Cat. No. B1352794
CAS RN: 6525-46-8
M. Wt: 249.22 g/mol
InChI Key: XKDUODGOACYEEU-UHFFFAOYSA-N
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Description

2-amino-3-(5-nitro-1H-indol-3-yl)propanoic acid, also known as 5-nitrotryptophan, is a compound with the molecular weight of 249.23 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-amino-3-(5-nitro-1H-indol-3-yl)propanoic acid is 1S/C11H11N3O4/c12-9(11(15)16)3-6-5-13-10-2-1-7(14(17)18)4-8(6)10/h1-2,4-5,9,13H,3,12H2,(H,15,16) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-amino-3-(5-nitro-1H-indol-3-yl)propanoic acid is a powder at room temperature . It has a melting point of 270-272 degrees Celsius .

Scientific Research Applications

Biotechnological Production

Indole, a signaling molecule produced by bacteria and plants, is a key component of this compound. It has value for flavor and fragrance applications in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .

Antibacterial Applications

The substituted indole 5-nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride (NPIMA) has been found to be effective in destroying persister cells of E. coli, P. aeruginosa, and S. aureus by damaging their membranes .

Anti-Inflammatory and Analgesic Activities

Some derivatives of indole, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, have shown anti-inflammatory and analgesic activities along with a low ulcerogenic index compared with indomethacin and celecoxib .

Protein Labeling

A chemical method for selective labeling of the key amino acid tryptophan, which is a component of this compound, has been developed. This method allows for the systematic, proteome-wide identification of tryptophan residues, which can form a bond (called cation–π interaction) with positively charged molecules .

Industrial Biomanufacturing

Tryptophan derivatives, including this compound, are produced in the tryptophan metabolic pathway and have high added value. They are widely used in the chemical, food, polymer, and pharmaceutical industries and play an important role in treating diseases and improving life .

Serotonin Pathway

The serotonin pathway is initiated by tryptophan hydroxylase (TPH) that adds a hydroxy group to the 5 position of Trp to generate 5-HTP, also called oxitriptan . This pathway is key to many biochemical processes, including protein-mediated phase separation .

properties

IUPAC Name

2-amino-3-(5-nitro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c12-9(11(15)16)3-6-5-13-10-2-1-7(14(17)18)4-8(6)10/h1-2,4-5,9,13H,3,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDUODGOACYEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392250
Record name NSC58612
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(5-nitro-1H-indol-3-yl)propanoic acid

CAS RN

6525-46-8
Record name NSC58612
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC58612
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitro-DL-tryptophan
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